1,1-Difluoro-2-methylprop-1-ene

Catalog No.
S15337945
CAS No.
381-66-8
M.F
C4H6F2
M. Wt
92.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoro-2-methylprop-1-ene

CAS Number

381-66-8

Product Name

1,1-Difluoro-2-methylprop-1-ene

IUPAC Name

1,1-difluoro-2-methylprop-1-ene

Molecular Formula

C4H6F2

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C4H6F2/c1-3(2)4(5)6/h1-2H3

InChI Key

HCPDKGKTCAHBCY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)C

1,1-Difluoro-2-methylprop-1-ene is a fluorinated organic compound with the molecular formula C4H6F2C_4H_6F_2. It features a double bond between the first and second carbon atoms and two fluorine atoms attached to the first carbon. This compound is classified as a vinyl fluoride and is known for its unique properties that arise from the presence of fluorine substituents, which can significantly influence its reactivity and stability compared to non-fluorinated analogs .

Typical of alkenes, including:

  • Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of more complex structures. For example, it can undergo addition reactions with halogens or hydrogen halides.
  • Radical Reactions: The compound can also react with radicals, such as hydroxyl radicals, which may lead to the formation of different products depending on the reaction conditions .
  • Polymerization: Due to its double bond, 1,1-difluoro-2-methylprop-1-ene can be polymerized to produce polymers with unique properties useful in various applications.

Several methods for synthesizing 1,1-difluoro-2-methylprop-1-ene have been reported:

  • Fluorination of Alkenes: One common approach involves the direct fluorination of 2-methylpropene using fluorinating agents.
  • Dehydrohalogenation: Another method includes the dehydrohalogenation of halogenated precursors, which can yield 1,1-difluoro-2-methylprop-1-ene under basic conditions.
  • Hydrofluorination: The reaction of 2-methylpropene with hydrogen fluoride under controlled conditions can also produce this compound.

Each method offers distinct advantages regarding yield and purity, depending on the starting materials and reaction conditions employed .

1,1-Difluoro-2-methylprop-1-ene finds applications in various fields:

  • Fluorinated Polymers: It is used as a monomer in the production of fluorinated polymers that exhibit high thermal stability and chemical resistance.
  • Refrigerants: Due to its low global warming potential compared to other fluorinated compounds, it may be explored as a potential refrigerant.
  • Intermediate in Organic Synthesis: It serves as an intermediate in synthesizing more complex fluorinated organic compounds used in pharmaceuticals and agrochemicals .

Studies on the interactions of 1,1-difluoro-2-methylprop-1-ene with other chemical species are crucial for understanding its environmental impact and reactivity. For instance:

  • Atmospheric Chemistry: Research has shown that this compound can react with hydroxyl radicals in the atmosphere, leading to degradation products that may affect air quality and contribute to ozone layer depletion .
  • Reactivity with Other Radicals: Its interaction with other radicals, such as bromine monoxide, has also been investigated using computational methods to predict reaction pathways and products .

Several compounds share structural similarities with 1,1-difluoro-2-methylprop-1-ene. Here are some comparisons highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
2-MethylpropeneC4H8C_4H_8Non-fluorinated alkene; higher reactivity due to lack of fluorine.
3,3-Difluoro-2-methylpropeneC4H6F2C_4H_6F_2Similar fluorination pattern but different position of substituents.
1,3-DifluoropropeneC3H4F2C_3H_4F_2Contains a double bond at a different position; different reactivity profile.
1-FluoroethyleneC2H3FC_2H_3FSimpler structure; serves as a baseline for comparing reactivity trends in fluorinated alkenes.

The presence of two fluorine atoms at specific positions on the carbon chain significantly affects both the physical properties and reactivity of 1,1-difluoro-2-methylprop-1-ene compared to these similar compounds. This unique substitution pattern contributes to its stability and potential applications in specialized fields .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

92.04375652 g/mol

Monoisotopic Mass

92.04375652 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-11

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